
3-(Diphenylphosphorothioyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylphosphorothioyl)propanoic acid is an organic compound that belongs to the class of phosphorothioates It is characterized by the presence of a phosphorothioyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(Diphenylphosphorothioyl)propanoic acid typically involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate. The reaction conditions include maintaining a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25. The condensation is carried out at a temperature of 70-100°C under a pressure greater than 1 atm .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for higher yields and purity. These methods often involve continuous flow reactors and precise control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylphosphorothioyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
3-(Diphenylphosphorothioyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Diphenylphosphorothioyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioyl group can form strong bonds with metal ions and other electrophilic centers, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Diphenylphosphorothioyl)propanoic acid include:
- 3-(Diphenylphosphino)propanoic acid
- 3-(Dimethylphosphoryl)propanoic acid
- 3-(Hydroxyphenylphosphinyl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the phosphorothioyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
109602-95-1 |
|---|---|
Formule moléculaire |
C15H15O2PS |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
3-diphenylphosphinothioylpropanoic acid |
InChI |
InChI=1S/C15H15O2PS/c16-15(17)11-12-18(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
Clé InChI |
OFNATTOBHPWEMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(CCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


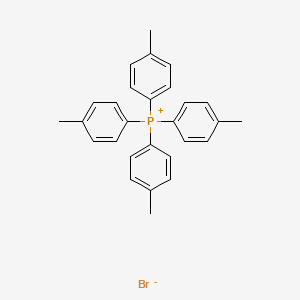
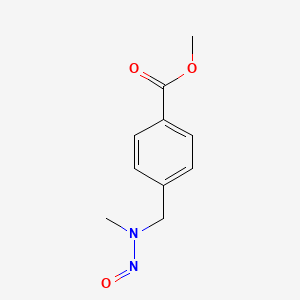
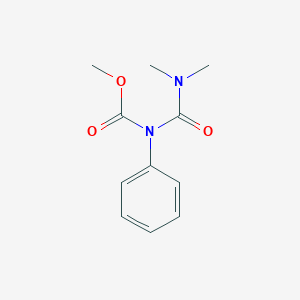

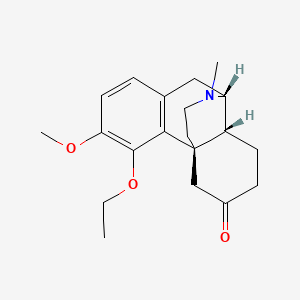
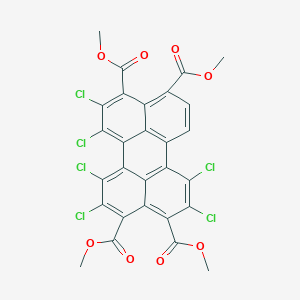
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
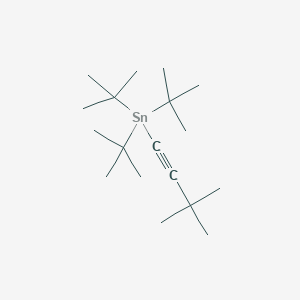
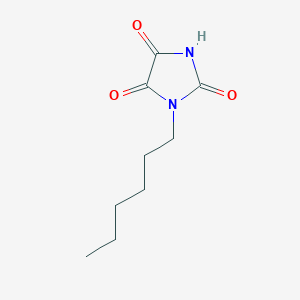

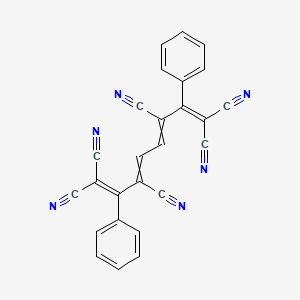
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)

![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
